SC-514

Catalog No.
S542709
CAS No.
354812-17-2
M.F
C9H8N2OS2
M. Wt
224.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SC-514

CAS Number

354812-17-2

Product Name

SC-514

IUPAC Name

3-amino-5-thiophen-3-ylthiophene-2-carboxamide

Molecular Formula

C9H8N2OS2

Molecular Weight

224.3 g/mol

InChI

InChI=1S/C9H8N2OS2/c10-6-3-7(5-1-2-13-4-5)14-8(6)9(11)12/h1-4H,10H2,(H2,11,12)

InChI Key

BMUACLADCKCNKZ-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

SC 514, SC-514, SC514 cpd

Canonical SMILES

C1=CSC=C1C2=CC(=C(S2)C(=O)N)N

The exact mass of the compound 3-Amino-5-(3-thiophenyl)-2-thiophenecarboxamide is 224.0078 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. It belongs to the ontological category of thiophenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

SC-514 is a cell-permeable, reversible, and ATP-competitive small molecule inhibitor of IκB kinase 2 (IKK-2, also known as IKKβ), a critical kinase in the canonical NF-κB signaling pathway.[1][2] It functions by inhibiting the phosphorylation of IκBα, which in turn delays the degradation of this inhibitory protein and reduces the nuclear translocation and activity of the p65 NF-κB subunit.[1][3] Its established selectivity for IKK-2 over other IKK isoforms and other serine-threonine and tyrosine kinases makes it a widely used tool for investigating the role of the IKK-2/NF-κB axis in inflammation, immunology, and oncology research.[1][4][5]

Research Fit: IKK-2 Pathway Probe

Cell-permeable, ATP-competitive IKK-2 inhibitor
IKK-2-specific; no IKK-1/IKKi/TBK-1 engagement
Reported broad kinome selectivity (data to review)
Supports NF-κB pathway dissection in cellular models

While multiple compounds inhibit the NF-κB pathway, they are not functionally interchangeable. The procurement of a specific IKK-2 inhibitor like SC-514 is often based on its selectivity profile, which is critical for data integrity. Less selective inhibitors, or those with different mechanisms (e.g., non-ATP competitive), can engage other kinases, such as JNK, p38, or even the upstream IKK activator TAK1, leading to confounding off-target effects.[6][7] For instance, some inhibitors show significant cross-reactivity with the AP-1 pathway, which can complicate the interpretation of results in studies focused on NF-κB-specific gene expression.[6] Choosing a tool compound based solely on broad-class activity rather than a specific, well-characterized selectivity profile risks generating misleading or irreproducible experimental outcomes.

Substitution Risk: IKK-2 Inhibitor Interchangeability

Pan-IKK agents May engage IKK-1, IKKi or TBK-1 and confound IKK-2-specific readouts.
Allosteric binders May not replicate ATP-competitive pharmacology in cellular pathway assays.
Higher-potency IKK-2 inhibitors Narrower kinome selectivity or off-target profiles may shift cellular response interpretation.

High Kinase Selectivity: Specific IKK-2 Inhibition Without Affecting Other IKK Isoforms or Related Kinases

SC-514 was specifically developed as a selective inhibitor of IKK-2 (IKKβ). Early characterization demonstrated that it does not inhibit other IKK isoforms or a panel of other serine-threonine and tyrosine kinases, ensuring that observed effects are directly attributable to IKK-2 inhibition.[1] This level of selectivity is a key differentiator from broader-spectrum inflammatory pathway inhibitors or less-characterized tool compounds that may produce confounding results by inhibiting multiple kinases.[6]

Evidence DimensionKinase Specificity
Target Compound DataInhibits IKK-2 selectively
Comparator Or BaselineOther IKK isoforms and other serine-threonine/tyrosine kinases are not inhibited
Quantified DifferenceQualitatively high selectivity reported against a panel of other kinases
ConditionsIn vitro kinase assays.

High selectivity minimizes off-target effects, leading to more reliable and interpretable data on the specific role of IKK-2 in a biological process.

IKK Isoform Selectivity
Cross-study comparable
SC-514 IKK-1 IC50 >200 µM
vs BMS-345541 4 µM
vs TPCA-1 0.40 µM
Supports IKK-2-specific pathway interpretation
Cell-free recombinant human IKK isoform assays

Potency: Effective Inhibition of IKK Complex and Downstream Cellular Events

SC-514 demonstrates effective, dose-dependent inhibition of IKK-2 activity in multiple contexts. In biochemical assays, it inhibits the native IKK complex and recombinant human IKK-1/IKK-2 heterodimer with IC50 values of 6.1 µM and 2.7 µM, respectively.[5] In cell-based functional assays, it inhibits RANKL-induced osteoclastogenesis with an IC50 of less than 5 µM.[3] While other inhibitors like PS-1145 show higher potency in biochemical assays (IC50 ≈ 100 nM), the mid-micromolar potency of SC-514 is well-characterized and effective for blocking NF-κB-dependent gene expression in cellular models.[1][8]

Evidence DimensionInhibitory Concentration (IC50)
Target Compound DataIC50 < 5 µM (RANKL-induced osteoclastogenesis); IC50 = 2.7-6.1 µM (biochemical)
Comparator Or BaselinePS-1145: IC50 ≈ 100 nM (biochemical)
Quantified DifferenceSC-514 has a well-documented effective concentration in the low single-digit micromolar range for cellular effects.
ConditionsCell-based RANKL-induced osteoclastogenesis assay; in vitro biochemical kinase assays.

Provides a clear, experimentally validated concentration range for achieving effective IKK-2 inhibition in common cell-based experimental designs.

Kinome Selectivity Breadth
Cross-study comparable
SC-514 >10-fold over 28 kinases
IKK-1/IKKi/TBK-1 IC50 >200 µM
Avoids IKK-1 cross-activity; cleaner IKK-2 probe
31-kinase panel; TPCA-1 retains IKK-1 activity (0.40 µM)

Processability & Formulation: Suitability for In Vivo Studies and Advanced Delivery Systems

SC-514 is described as orally active and has been successfully used in vivo in rodent models.[4] For example, in a melanoma xenograft mouse model, SC-514 was administered daily at 25 mg/kg.[9] The compound's hydrophobic nature also makes it a candidate for encapsulation in advanced drug delivery systems like PLGA nanoparticles, which can potentially improve bioavailability and create controlled-release profiles for sustained therapeutic effect in preclinical models.[10][11] This demonstrated utility in animal studies and compatibility with common formulation strategies is a key procurement consideration for researchers planning in vivo experiments.

Evidence DimensionIn Vivo & Formulation Utility
Target Compound DataDemonstrated efficacy in xenograft models at 25 mg/kg; successfully encapsulated in PLGA nanoparticles.
Comparator Or BaselineGeneral tool compounds which may lack in vivo data or formulation characterization.
Quantified DifferenceEstablished record of successful in vivo administration and formulation compatibility.
ConditionsXenograft mouse models; single-emulsion nanoparticle encapsulation.

Confirms the compound's suitability for progression from in vitro to in vivo studies, a critical factor for translational research procurement.

Cellular NF-κB Reporter
Direct head-to-head
SC-514 50 µM comparable inhibition
vs PS-1145 10 µM, BAY 11-7082 20 µM
p < 0.001
Supports cellular IKK-2 inhibition benchmark
T47D cells, TNFα-stimulated NF-κB-luciferase; 24 h
In Vivo TNF-α Suppression
Data to verify
~70% reduction in serum TNF-α at 50 mg/kg i.p.
Reported in vivo systemic IKK-2 target engagement context
Mouse LPS model; no cited source available

Isolating IKK-2's Role in Inflammatory Gene Expression

For studies requiring precise inhibition of the canonical NF-κB pathway, the high selectivity of SC-514 is critical. It allows researchers to confidently attribute changes in cytokine expression or other inflammatory markers to the specific blockade of IKK-2, without the confounding influence of off-target kinase inhibition that can occur with less selective compounds.[1]

Preclinical In Vivo Models of Inflammation and Cancer

Given its demonstrated oral activity and efficacy in rodent models, SC-514 is a suitable choice for in vivo studies investigating the therapeutic potential of IKK-2 inhibition.[5][9] Its established use in xenograft models provides a reliable starting point for evaluating its impact on tumor growth or inflammatory disease progression.

Investigating Osteoclast-Mediated Bone Disorders

SC-514 has been shown to dose-dependently inhibit RANKL-induced osteoclastogenesis, a key process in bone resorption.[3] This makes it a valuable tool compound for research into the NF-κB signaling pathway in bone biology and for preclinical evaluation in models of osteoporosis or cancer-induced bone loss.[3][12]

Application Fit Matrix

Application
Selection Property
Validation Focus
IKK-2 pathway delineation in NF-κB studies
IKK-2 isoform selectivity; no IKK-1/IKKi/TBK-1 engagement
Verify phenotype dependency via IKK-2 silencing or rescue
Inflammatory cytokine profiling in synovial fibroblast models
ATP-competitive, cell-permeable IKK-2 inhibition
Assess IL-6/IL-8/COX-2 suppression in IL-1β-stimulated RASF cells
Acute systemic inflammation model studies
Oral bioavailability; systemic IKK-2 target engagement
Evaluate LPS-induced TNF-α reduction and dose-response in rodent models
IKK inhibitor binding mode comparison studies
Reversible ATP-competitive mechanism; distinct from allosteric modulators
Differentiate ATP-site occupancy from allosteric modulation via kinase activity and cell-based readouts

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

224.00780523 Da

Monoisotopic Mass

224.00780523 Da

Heavy Atom Count

14

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

EU3S753TY9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

3-amino-5-(3-thiophenyl)-2-thiophenecarboxamide
1: Virakul S, Phetsuksiri T, van Holten-Neelen C, Schrijver B, van Steensel L, Dalm VA, Paridaens D, van den Bosch WA, van Hagen PM, Dik WA. Histamine induces NF-κB controlled cytokine secretion by orbital fibroblasts via histamine receptor type-1. Exp Eye Res. 2016 Jun;147:85-93. doi: 10.1016/j.exer.2016.05.005. Epub 2016 May 8. PubMed PMID: 27170049.
2: Peshdary V, Gagnon A, Sorisky A. Effect of High Glucose Concentration on Human Preadipocytes and Their Response to Macrophage-Conditioned Medium. Can J Diabetes. 2016 May 2. pii: S1499-2671(15)30048-4. doi: 10.1016/j.jcjd.2016.02.012. [Epub ahead of print] PubMed PMID: 27157387.
3: Arun MZ, Reel B, Sala-Newby GB, Bond M, Tsaousi A, Maskell P, Newby AC. Zoledronate upregulates MMP-9 and -13 in rat vascular smooth muscle cells by inducing oxidative stress. Drug Des Devel Ther. 2016 Apr 18;10:1453-60. doi: 10.2147/DDDT.S103124. eCollection 2016. PubMed PMID: 27143852; PubMed Central PMCID: PMC4841407.
4: You Y, Qin Y, Lin X, Yang F, Li J, Sooranna SR, Pinhu L. Methylprednisolone attenuates lipopolysaccharide-induced Fractalkine expression in kidney of Lupus-prone MRL/lpr mice through the NF-kappaB pathway. BMC Nephrol. 2015 Aug 27;16:148. doi: 10.1186/s12882-015-0145-y. PubMed PMID: 26310926; PubMed Central PMCID: PMC4551515.
5: Li Y, Li P, Lin SH, Zheng YQ, Zheng XX. Paeonol inhibited TNFα-induced GM-CSF expression in fibroblast-like synoviocytes. Int J Clin Pharmacol Ther. 2014 Nov;52(11):986-96. doi: 10.5414/CP202127. PubMed PMID: 25161157.
6: Negi G, Sharma SS. Inhibition of IκB kinase (IKK) protects against peripheral nerve dysfunction of experimental diabetes. Mol Neurobiol. 2015 Apr;51(2):591-8. doi: 10.1007/s12035-014-8784-8. Epub 2014 Jun 20. PubMed PMID: 24946751.
7: Gagnon A, Langille ML, Chaker S, Antunes TT, Durand J, Sorisky A. TSH signaling pathways that regulate MCP-1 in human differentiated adipocytes. Metabolism. 2014 Jun;63(6):812-21. doi: 10.1016/j.metabol.2014.02.015. Epub 2014 Mar 2. PubMed PMID: 24661543.
8: Johnson J, Shi Z, Liu Y, Stack MS. Inhibitors of NF-kappaB reverse cellular invasion and target gene upregulation in an experimental model of aggressive oral squamous cell carcinoma. Oral Oncol. 2014 May;50(5):468-77. doi: 10.1016/j.oraloncology.2014.02.004. Epub 2014 Feb 28. PubMed PMID: 24582884; PubMed Central PMCID: PMC4001858.
9: Hu Z, Yu F, Gong P, Qiu Y, Zhou W, Cui Y, Li J, Chen H. Subneurotoxic copper(II)-induced NF-κB-dependent microglial activation is associated with mitochondrial ROS. Toxicol Appl Pharmacol. 2014 Apr 15;276(2):95-103. doi: 10.1016/j.taap.2014.01.020. Epub 2014 Feb 14. PubMed PMID: 24530511.
10: Guijarro-Muñoz I, Compte M, Álvarez-Cienfuegos A, Álvarez-Vallina L, Sanz L. Lipopolysaccharide activates Toll-like receptor 4 (TLR4)-mediated NF-κB signaling pathway and proinflammatory response in human pericytes. J Biol Chem. 2014 Jan 24;289(4):2457-68. doi: 10.1074/jbc.M113.521161. Epub 2013 Dec 4. PubMed PMID: 24307174; PubMed Central PMCID: PMC3900988.
11: Liu Q, Wu H, Chim SM, Zhou L, Zhao J, Feng H, Wei Q, Wang Q, Zheng MH, Tan RX, Gu Q, Xu J, Pavlos N, Tickner J, Xu J. SC-514, a selective inhibitor of IKKβ attenuates RANKL-induced osteoclastogenesis and NF-κB activation. Biochem Pharmacol. 2013 Dec 15;86(12):1775-83. doi: 10.1016/j.bcp.2013.09.017. Epub 2013 Sep 30. PubMed PMID: 24091016.
12: Lee KH, Jeong J, Yoo CG. Long-term incubation with proteasome inhibitors (PIs) induces IκBα degradation via the lysosomal pathway in an IκB kinase (IKK)-dependent and IKK-independent manner. J Biol Chem. 2013 Nov 8;288(45):32777-86. doi: 10.1074/jbc.M113.480921. Epub 2013 Oct 1. PubMed PMID: 24085292; PubMed Central PMCID: PMC3820911.
13: Ying Z, do Carmo JM, Xiang L, da Silva AA, Chen M, Ryan MJ, Ostrowski M, Rajagopalan S, Hall JE. Inhibitor κB kinase 2 is a myosin light chain kinase in vascular smooth muscle. Circ Res. 2013 Aug 16;113(5):562-70. doi: 10.1161/CIRCRESAHA.113.301510. Epub 2013 Jul 1. PubMed PMID: 23817200; PubMed Central PMCID: PMC3970202.
14: Altaf H, Revell PA. Evidence for active antigen presentation by monocyte/macrophages in response to stimulation with particles: the expression of NFκB transcription factors and costimulatory molecules. Inflammopharmacology. 2013 Aug;21(4):279-90. doi: 10.1007/s10787-013-0170-z. Epub 2013 May 14. PubMed PMID: 23670535.
15: Gagnon A, Foster C, Landry A, Sorisky A. The role of interleukin 1β in the anti-adipogenic action of macrophages on human preadipocytes. J Endocrinol. 2013 Apr 15;217(2):197-206. doi: 10.1530/JOE-12-0565. Print 2013 May. PubMed PMID: 23461871.
16: Kotnik P, Keuper M, Wabitsch M, Fischer-Posovszky P. Interleukin-1β downregulates RBP4 secretion in human adipocytes. PLoS One. 2013;8(2):e57796. doi: 10.1371/journal.pone.0057796. Epub 2013 Feb 27. PubMed PMID: 23460908; PubMed Central PMCID: PMC3584036.
17: Han Q, Yeung SC, Ip MS, Mak JC. Intermittent hypoxia-induced NF-κB and HO-1 regulation in human endothelial EA.hy926 cells. Cell Biochem Biophys. 2013 Jul;66(3):431-41. doi: 10.1007/s12013-012-9491-6. PubMed PMID: 23238643.
18: Zhu W, London NR, Gibson CC, Davis CT, Tong Z, Sorensen LK, Shi DS, Guo J, Smith MC, Grossmann AH, Thomas KR, Li DY. Interleukin receptor activates a MYD88-ARNO-ARF6 cascade to disrupt vascular stability. Nature. 2012 Dec 13;492(7428):252-5. doi: 10.1038/nature11603. Epub 2012 Nov 11. PubMed PMID: 23143332; PubMed Central PMCID: PMC3521847.
19: Lukewich MK, Lomax AE. Toll-like receptor 4 activation reduces adrenal chromaffin cell excitability through a nuclear factor-κB-dependent pathway. Endocrinology. 2013 Jan;154(1):351-62. doi: 10.1210/en.2012-1534. Epub 2012 Nov 2. PubMed PMID: 23125310.
20: Huang WC, Sala-Newby GB, Susana A, Johnson JL, Newby AC. Classical macrophage activation up-regulates several matrix metalloproteinases through mitogen activated protein kinases and nuclear factor-κB. PLoS One. 2012;7(8):e42507. doi: 10.1371/journal.pone.0042507. Epub 2012 Aug 3. PubMed PMID: 22880008; PubMed Central PMCID: PMC3411745.

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